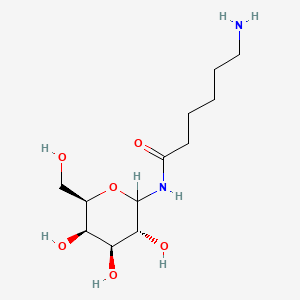
N-Ahgpa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ahgpa typically involves multi-step organic reactions. One common method starts with the reaction of 2-amino-3-hydroxypropanoic acid with a suitable aldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
N-Ahgpa undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
科学研究应用
N-Ahgpa has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which N-Ahgpa exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. For example, this compound may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways.
相似化合物的比较
N-Ahgpa can be compared with other similar compounds such as:
N-Acetylglucosamine: Both compounds contain amine and hydroxyl groups, but N-Acetylglucosamine is a monosaccharide derivative, whereas this compound is an amino acid derivative.
N-Hydroxyethyl-2-aminoethanesulfonic acid: Similar in having both amine and hydroxyl groups, but differs in its sulfonic acid group, which imparts different chemical properties.
属性
CAS 编号 |
52116-51-5 |
|---|---|
分子式 |
C12H24N2O6 |
分子量 |
292.33 g/mol |
IUPAC 名称 |
6-amino-N-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9+,10+,11-,12?/m1/s1 |
InChI 键 |
FJNVLTLMGXYGGP-SOYUEFSMSA-N |
SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
手性 SMILES |
C(CCC(=O)NC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCN |
规范 SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
同义词 |
N-6-aminohexanoyl-alpha-galactopyranosylamine N-AHGPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















